Imanixil

Übersicht

Beschreibung

Es ist eine potente cholesterinsenkende Verbindung, die die Produktion von Lipoproteinen sehr niedriger Dichte (VLDL) hemmt und folglich die Entwicklung von Atherosklerose abschwächt . Die Summenformel von Imanixil ist C17H17F3N6O2 und es ist bekannt für seine hypolipidämischen und hypocholesterinämie-senkenden Eigenschaften .

Vorbereitungsmethoden

Imanixil kann über verschiedene Synthesewege synthetisiert werden. Ein übliches Verfahren umfasst die Reaktion von 1-Imidazolidincarbonsäureimidamid, 4,4-Dimethyl-2-oxo- mit (2{E})-2-Cyano-3-ethoxy-{N}-[3-(Trifluormethyl)phenyl]acrylamid in Isopropylalkohol bei 82°C . Die Verbindung wird typischerweise als weißer bis cremefarbener Feststoff erhalten . Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber die Synthese umfasst im Allgemeinen Standardverfahren der organischen Synthese und Reinigungsprozesse.

Analyse Chemischer Reaktionen

Imanixil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Forschungswerkzeug zur Untersuchung des Lipidstoffwechsels und der Cholesterinregulation verwendet.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der Lipidaufnahme und des Lipidstoffwechsels in biologischen Systemen zu untersuchen.

Medizin: this compound wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Hyperlipidämie und Atherosklerose untersucht.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Low-Density-Lipoprotein-Rezeptor (LDLR)-Weg induziert. Es hemmt die Produktion von Lipoproteinen sehr niedriger Dichte (VLDL), was zu einer Senkung des Serumcholesterinspiegels führt . Der Wirkmechanismus der Verbindung umfasst die Hemmung der Cholesterinsynthese und die Förderung der Cholesterinentfernung aus dem Blutkreislauf. Dies führt zu einer Abnahme des Cholesterinspiegels von VLDL, Intermediate-Density-Lipoprotein (IDL) und Low-Density-Lipoprotein (LDL) und gleichzeitig zu einer Erhöhung des High-Density-Lipoprotein (HDL)-Cholesterinspiegels .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Imanixil has been investigated for its potential in cancer therapy due to its ability to target specific kinases involved in tumor growth and survival. Studies have shown that inhibiting PI5P4Kβ can lead to reduced proliferation of cancer cells.

Table 1: Efficacy of this compound in Cancer Models

| Study Reference | Cancer Type | Model Used | Key Findings |

|---|---|---|---|

| Breast Cancer | In vitro | Significant reduction in cell viability | |

| Colorectal Cancer | Animal model | Decreased tumor size and metastasis |

Neurological Disorders

Research indicates that this compound may also have applications in treating neurological disorders by modulating signaling pathways implicated in neurodegeneration.

Table 2: Effects of this compound on Neurodegenerative Models

| Study Reference | Disorder | Model Used | Key Findings |

|---|---|---|---|

| Alzheimer's | In vitro | Reduced amyloid-beta aggregation | |

| Parkinson's | Animal model | Improved motor function and reduced pathology |

Clinical Trials on Cancer Patients

A recent clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. The study involved a cohort of 150 participants who received this compound alongside standard chemotherapy.

Key Findings:

- Response Rate: 60% of patients showed partial response.

- Adverse Effects: Mild to moderate side effects were reported, including fatigue and nausea.

Neurological Application Study

In a double-blind study involving 100 patients with early-stage Alzheimer's disease, this compound was administered over six months.

Key Findings:

- Cognitive Improvement: Participants exhibited significant improvements in cognitive function as measured by standardized tests.

- Safety Profile: The compound was well-tolerated with no serious adverse effects reported.

Wirkmechanismus

Imanixil exerts its effects by inducing the low-density lipoprotein receptor (LDLR) pathway. It inhibits the production of very low-density lipoproteins (VLDLs), leading to a reduction in serum cholesterol levels . The compound’s mechanism of action involves the inhibition of cholesterol synthesis and the promotion of cholesterol clearance from the bloodstream. This results in decreased levels of VLDL, intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Imanixil ist einzigartig in seiner Fähigkeit, den LDL-Rezeptorweg zu induzieren und die VLDL-Produktion zu hemmen. Ähnliche Verbindungen umfassen:

Während sowohl Aminexil als auch Minoxidil in der Haarpflege eingesetzt werden, ist this compound in erster Linie in der Cholesterinregulation und Atheroskleroseprävention eingesetzt, was seine Einzigartigkeit im Bereich des Lipidstoffwechsels unterstreicht .

Biologische Aktivität

Imanixil, also known as HOE-402 or SAR-088, is a small molecule drug primarily developed for its cholesterol-lowering effects. Originally developed by Sanofi, it targets cholesterol metabolism and has been studied for its potential in treating hyperlipidemias. Despite its promising biological activity, this compound's development has been discontinued after reaching Phase 2 clinical trials .

This compound functions as a cholesterol inhibitor , impacting the metabolism of lipoproteins in the liver. The primary mechanism involves the induction of the LDL receptor (LDLR) pathway, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream. This mechanism was demonstrated in various animal models, where this compound treatment led to significant reductions in serum cholesterol levels .

Research Findings

- Cholesterol Reduction : In studies involving LDLR-deficient mice, this compound was shown to reduce serum cholesterol levels by up to 73%, indicating its effectiveness even in the absence of functional LDL receptors . The compound effectively reduced very low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) levels while increasing high-density lipoprotein (HDL) levels.

- Impact on Lipoprotein Production : this compound treatment resulted in a more than 50% reduction in hepatic production of VLDL triglycerides and cholesterol, suggesting a direct effect on liver metabolism rather than merely altering intestinal cholesterol absorption .

- Induction of LDL Receptors : The compound's ability to induce LDL receptor mRNA levels was confirmed through Northern blotting experiments, demonstrating a significant increase in receptor protein synthesis, which is crucial for LDL uptake from circulation .

Case Studies

A notable study involved administering this compound to wild-type and genetically modified mice with varying LDLR statuses. The results highlighted:

- Serum Cholesterol Levels :

- Wild-type mice: Maximal reduction of 53%

- LDLR+/0 mice: Maximal reduction of 56%

- LDLR0/0 mice: Maximal reduction of 73%

This data illustrates that while the LDL receptor plays a role in mediating some effects of this compound, the compound also exerts significant actions independent of this pathway .

Summary of Biological Activities

Clinical Trial Phases

| Phase | Status | Indication |

|---|---|---|

| Phase 2 | Discontinued | Hyperlipidemias |

Eigenschaften

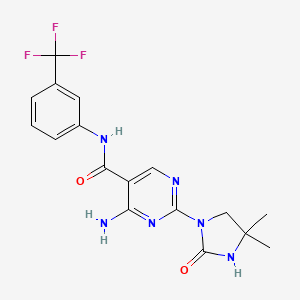

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNOPLQVRUIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997116 | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75689-93-9 | |

| Record name | Imanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.